2-Chloro-3-ethylbenzoic acid
Description
These compounds share chloro, ethyl, amino, or hydroxyl substituents, which significantly influence their physicochemical properties and applications. This article compares key derivatives, focusing on synthesis, characterization, and functional differences.
Properties
CAS No. |
62089-36-5 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-3-ethylbenzoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
ZUKMGQYDKUNXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-ethylbenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a chlorination reactor, where the temperature, pressure, and concentration of reactants are carefully monitored.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-chlorobenzoic acid.
Reduction: The compound can be reduced to form 2-chloro-3-ethylbenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Major Products Formed:
- Oxidation: 2-Chlorobenzoic acid
- Reduction: 2-Chloro-3-ethylbenzyl alcohol
- Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-ethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethylbenzoic acid involves its interaction with various molecular targets. The chlorine atom and ethyl group on the benzene ring influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are analyzed based on substituent positions and functional groups:
Key Observations :
- Electron-Withdrawing Effects : Chloro substituents enhance acidity, while ethyl or benzoyl groups introduce steric and electronic modulation .
- Hydrogen Bonding: Hydroxyl (in 5-chloro-3-ethyl-2-hydroxybenzoic acid) and amino groups (in 2-amino-3-chlorobenzoic acid) increase solubility in polar solvents .
2-Benzoyl-3-chlorobenzoic Acid
- Synthesis : Produced from 3-chlorophthalic anhydride via Friedel-Crafts acylation, achieving 99.24% purity after ethyl acetate refinement .
- Characterization : Confirmed via DSC (melting point ~175°C), IR (C=O stretch at 1680 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.2–8.1 ppm) .
5-Chloro-3-ethyl-2-hydroxybenzoic Acid
2-Amino-3-chlorobenzoic Acid
- Applications: Used as an intermediate in pharmaceuticals (e.g., clotrimazole synthesis) due to its amino-carboxylic acid reactivity .
Physicochemical Properties
Notes:
- The hydroxyl group in 5-chloro-3-ethyl-2-hydroxybenzoic acid enhances hydrogen bonding, whereas the benzoyl group in 2-benzoyl-3-chlorobenzoic acid reduces aqueous solubility .
Biological Activity
2-Chloro-3-ethylbenzoic acid (C9H9ClO2) is a benzoic acid derivative characterized by a chloro and an ethyl group on the benzene ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is classified as a carboxylic acid with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents, slightly soluble in water |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It has been tested in animal models for its ability to reduce inflammation in conditions such as arthritis and colitis. The compound appears to modulate inflammatory cytokines, decreasing levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including breast and colon cancer cells. Results indicate that the compound induces apoptosis in these cells through the activation of caspase pathways. A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Study on Antimicrobial Activity
A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics .
In Vivo Anti-inflammatory Study
In an experimental model of induced arthritis in rats, administration of this compound resulted in a significant reduction in paw swelling and histological signs of inflammation. The study reported a reduction in inflammatory markers and an increase in antioxidant enzyme levels, suggesting a dual role in both anti-inflammatory and antioxidant activities .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and inflammatory responses.
- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.
- Modulation of Cytokine Production : It reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-ethylbenzoic acid in laboratory settings?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution on a benzoic acid backbone. For example:
- Step 1: Ethylation at the 3-position via Friedel-Crafts using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
- Step 2: Chlorination at the 2-position using Cl₂ or SOCl₂ under controlled conditions.
- Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity, monitored by TLC or HPLC .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
- FTIR: Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹).
- NMR: ¹H NMR identifies ethyl (-CH₂CH₃, δ ~1.2–1.4 ppm triplet) and aromatic protons (δ ~7.0–8.0 ppm). ¹³C NMR verifies chlorine substitution (C-Cl, δ ~125–135 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 198.6 (C₉H₉ClO₂) with fragmentation patterns matching the structure .
- Melting Point: Consistency with literature values (e.g., analogues like 2-Chloro-3-methylbenzoic acid melt at ~140°C) .
Advanced Research Questions
Q. What crystallographic techniques are recommended for resolving the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grows crystals via slow evaporation (solvent: acetone/hexane).
- Refinement: Use SHELXL for structure refinement. Parameters include bond lengths (C-Cl: ~1.74 Å, C-C: ~1.54 Å) and angles (Cl-C-C: ~120°).
- Validation: Check R-factor (<0.05) and residual electron density maps for accuracy .
Q. How do the electronic effects of chloro and ethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Steric Effects: The ethyl group at the 3-position hinders nucleophilic attack at the carbonyl, reducing reaction rates.
- Electronic Effects: The electron-withdrawing Cl at the 2-position increases electrophilicity of the carbonyl carbon.
- Computational Analysis: Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges on carbonyl O: ~-0.5 e) to predict reactivity .
Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR/FTIR with databases (e.g., NIST Chemistry WebBook) .
- Elemental Analysis: Verify %C, %H, %Cl to confirm empirical formula.
- HPLC-MS: Detect impurities or byproducts affecting spectral clarity .
Safety & Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In airtight containers at 0–6°C to prevent decomposition .
Application in Drug Design
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
